molecular formula C11H17NO5 B1493158 (E)-4-(3-ethoxy-4-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid CAS No. 2098161-75-0

(E)-4-(3-ethoxy-4-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid

Cat. No.: B1493158
CAS No.: 2098161-75-0
M. Wt: 243.26 g/mol
InChI Key: QKFTUAHGYBDWOL-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-(3-ethoxy-4-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid is a high-purity chemical compound designed for pharmaceutical research and development applications. This specialty chemical features a unique molecular architecture combining an α,β-unsaturated carboxylic acid moiety with a substituted pyrrolidine ring system, making it particularly valuable as a building block in medicinal chemistry and drug discovery programs. The compound's structural characteristics suggest potential as an intermediate in the synthesis of more complex molecules targeting various biological pathways. Compounds with similar 4-oxobut-2-enoic acid scaffolds have demonstrated significant research utility across multiple therapeutic areas . The presence of both hydrogen bond donor and acceptor groups in the molecular structure provides opportunities for specific molecular interactions, while the unsaturated system offers potential for further chemical modifications. Researchers can employ this compound as a key synthetic intermediate in developing potential therapeutic agents, particularly where molecular scaffolds with specific stereochemistry and functional group presentation are required . The pyrrolidine substitution pattern in this compound may be of specific interest for research involving central nervous system targets or metabolic disorders, given the prevalence of similar structural motifs in pharmaceuticals active in these areas . This product is provided with comprehensive analytical characterization data to ensure research reproducibility and quality. It is intended for research purposes only by qualified laboratory professionals. Not for diagnostic or therapeutic use. Researchers should consult safety data sheets and implement appropriate handling procedures for laboratory chemicals.

Properties

IUPAC Name

(E)-4-(3-ethoxy-4-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO5/c1-3-17-9-7-12(6-8(9)16-2)10(13)4-5-11(14)15/h4-5,8-9H,3,6-7H2,1-2H3,(H,14,15)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFTUAHGYBDWOL-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CN(CC1OC)C(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1CN(CC1OC)C(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-4-(3-ethoxy-4-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with ethoxy and methoxy groups, attached to an α,β-unsaturated carbonyl moiety. Its structural formula can be represented as follows:

C13H17N2O3\text{C}_{13}\text{H}_{17}\text{N}_{2}\text{O}_{3}

Antimicrobial Activity

Research has indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted the broad-spectrum antibiotic activity of related 4-oxoquinolizine compounds, which may suggest similar potential in this compound due to its structural characteristics .

Analgesic Effects

The compound's interactions with TRPV1 (Transient Receptor Potential Vanilloid 1) receptors have been investigated, as TRPV1 antagonists are known for their analgesic properties. Analogous compounds have shown selective antagonism towards capsaicin activation, indicating that this compound could potentially modulate pain pathways effectively .

The mechanism by which this compound exerts its biological effects likely involves the modulation of specific receptors and enzymes. The presence of the pyrrolidine ring may facilitate binding to biological targets, influencing various signaling pathways.

Interaction with Biological Targets

Studies suggest that the compound may interact with enzymes or receptors involved in inflammatory responses or pain signaling. The unique substitution pattern on the pyrrolidine ring enhances its binding affinity and selectivity towards these targets, potentially leading to reduced side effects compared to traditional analgesics.

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds, providing insights into their therapeutic potential:

StudyFocusFindings
Antimicrobial ActivityBroad-spectrum activity against various pathogens.
Analgesic PropertiesSelective TRPV1 antagonism with minimal side effects.
Mechanistic InsightsModulation of pain pathways through receptor interaction.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Substituents/Heterocycle Molecular Weight (g/mol) Key Properties/Biological Activity
(Target) (E)-4-(3-Ethoxy-4-Methoxypyrrolidin-1-yl)-4-Oxobut-2-enoic Acid Pyrrolidine (3-ethoxy, 4-methoxy) ~283.3* Electron-donating groups; potential integrase inhibition inferred from analogs
(2E)-4-[4-(Acetylamino)Phenyl]-4-Oxobut-2-enoic Acid Phenyl (4-acetylamino) Not provided HIV-1 integrase inhibitor (S-1360 analog)
(E)-4-(3-Chlorophenyl)-4-Oxobut-2-enoic Acid Phenyl (3-chloro) Not provided Electron-withdrawing Cl substituent; altered reactivity
(E)-4-(4-(Difluoromethyl)Piperidin-1-yl)-4-Oxobut-2-enoic Acid Piperidine (4-difluoromethyl) 233.21 Increased lipophilicity (fluorine effect); discontinued commercial availability
(E)-4-(4-Nitrophenyl)-4-Oxobut-2-enoic Acid Phenyl (4-nitro) Not provided Strong electron-withdrawing nitro group; safety concerns (GHS data)

*Calculated molecular weight based on formula (C₁₁H₁₇NO₅).

Structural and Electronic Differences

  • Heterocycle Variations :

    • The target compound’s pyrrolidine ring (5-membered) offers conformational rigidity compared to the piperidine (6-membered) in the difluoromethyl analog . Smaller rings may enhance binding specificity to enzymatic pockets.
    • Substitution on the heterocycle (e.g., ethoxy/methoxy vs. difluoromethyl) alters electronic density. Electron-donating groups (target compound) may stabilize charge interactions, while electron-withdrawing groups (nitro, chloro) increase electrophilicity .
  • Aromatic vs.

Physicochemical Properties

  • Lipophilicity : Fluorine atoms in the piperidine analog increase membrane permeability, whereas polar groups (ethoxy, methoxy) may enhance water solubility .
  • Reduction Potentials: Hammett correlations suggest substituents influence redox behavior, with electron-withdrawing groups (nitro) lowering reduction potentials compared to electron-donating groups (methoxy) .

Preparation Methods

Synthesis of the α,β-Unsaturated Keto Acid Fragment

A common precursor is ethyl maleate or related esters, which undergo selective functionalization to introduce the keto and ethoxy groups. For example, 4-ethoxy-3-(ethoxycarbonyl)-4-oxobut-2-enoic acid can be synthesized by acid-catalyzed transformations involving trifluoroacetic acid in dichloromethane at 0–25 °C over 45 hours, achieving yields up to 73–86%. The process involves:

  • Starting from β,β-dibenzoyl acrylic acid derivatives.
  • Treatment with trifluoroacetic acid (CF3COOH) as a catalyst.
  • Workup includes extraction, drying, and purification by flash column chromatography.

Construction of the Pyrrolidine Ring Substituents

The 3-ethoxy and 4-methoxy substituents on the pyrrolidine ring are introduced through selective alkylation of hydroxy or amino precursors, often using ethyl or methyl halides under basic conditions. This step requires careful control of regioselectivity to ensure substitution at the correct ring positions.

Coupling of Pyrrolidinyl Moiety to the Butenoic Acid

According to patent EP 3 912 979 A1, the coupling step can be achieved by reacting an intermediate compound of formula (II) or (III) with an aldehyde or an acylation reagent under controlled conditions. The process includes:

  • Reaction of a substituted pyrrolidine intermediate with an aldehyde (RcCHO) or a substituted acyl compound (RcCH=C(CN)COL).
  • Use of acylation reaction conditions, where L is a leaving group facilitating bond formation.
  • Optional steps to form acid addition salts or free bases of the final product.

This method allows for the formation of the (E)-configured double bond through selective condensation and acylation.

Detailed Reaction Scheme and Conditions

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Acid-catalyzed transformation β,β-Dibenzoyl acrylic acid + CF3COOH in CH2Cl2 at 0–25 °C for 45 h 73–86 Formation of 4-ethoxy-3-(ethoxycarbonyl)-4-oxobut-2-enoic acid
2 Alkylation Alkyl halides (ethyl/methyl) with base Variable Introduces ethoxy and methoxy groups on pyrrolidine ring
3 Acylation/Condensation Intermediate (II)/(III) + aldehyde or acyl compound under acylation conditions Not specified Formation of final (E)-configured compound via coupling
4 Salt formation (optional) Acid addition or base treatment To obtain pharmaceutically acceptable salts or free base forms

Research Findings and Analytical Data

  • The acid-catalyzed step using trifluoroacetic acid is critical for achieving high selectivity and yield in the formation of the α,β-unsaturated keto acid fragment.
  • The stereochemistry of the double bond is controlled by the choice of reagents and reaction conditions during the condensation/acylation step, favoring the (E)-isomer.
  • Purification by flash chromatography is necessary to isolate the pure product due to the complexity of the reaction mixtures.
  • The final compound can be further processed into pharmaceutically acceptable salts, which may improve stability and bioavailability.

Q & A

What are the established synthetic routes for (E)-4-(3-ethoxy-4-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid, and what reaction conditions are critical for stereochemical control?

Basic
The synthesis of (E)-configured α,β-unsaturated ketones like this compound typically involves aldol condensation or Wittig reactions. For example, analogous (E)-4-aryl-4-oxo-2-butenoic acids are synthesized via reaction of substituted benzaldehydes with β-keto acids under acidic conditions . Key parameters include pH control (to favor enol formation) and temperature modulation to prevent isomerization. Post-synthesis, purification via recrystallization or column chromatography is critical to isolate the E-isomer.

Advanced
Optimizing stereochemical outcomes requires precise control of reaction kinetics and thermodynamics. In analogous systems, microwave-assisted synthesis has been used to reduce reaction times and suppress side reactions (e.g., Z-isomer formation). For example, (E)-3-(pyridin-4-yl)acrylic acid derivatives were synthesized with >95% stereopurity using Pd-catalyzed cross-coupling under controlled microwave irradiation . Additionally, chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) could be explored for enantioselective synthesis of pyrrolidine-containing analogs.

What spectroscopic techniques are most reliable for confirming the structure and purity of this compound, and how should contradictory NMR data be resolved?

Basic
1H and 13C NMR are standard for structural confirmation. Key diagnostic signals include:

  • α,β-unsaturated carbonyl : A deshielded carbonyl carbon (~190–200 ppm in 13C NMR) and characteristic coupling (J = 15–16 Hz for E-configuration in 1H NMR).
  • Pyrrolidine protons : Distinct splitting patterns for ethoxy and methoxy substituents (e.g., δ 3.4–4.2 ppm for OCH2 and OCH3 groups) .
    Purity should be validated via HPLC (e.g., Purospher® STAR columns, as in USP methods ) with UV detection at λmax ~250 nm (conjugated system).

Advanced
Contradictory NMR data (e.g., unexpected splitting or integration) may arise from dynamic effects (e.g., rotamerism in the pyrrolidine ring) or residual solvents. Variable-temperature NMR can resolve conformational ambiguities: Cooling to −40°C slows ring puckering in pyrrolidine derivatives, simplifying splitting patterns . For unresolved impurities, high-resolution mass spectrometry (HRMS) or 2D NMR (COSY, HSQC) is essential. Cross-referencing with the Cambridge Structural Database (CSD) for similar compounds can validate crystallographic data .

What biological activities have been reported for structurally related (E)-4-aryl-4-oxo-2-butenoic acids, and how can these inform hypothesis-driven research on this compound?

Basic
(E)-4-aryl-4-oxo-2-butenoic acids exhibit:

  • Antiproliferative activity : Correlated with electron-withdrawing substituents on the aryl group (e.g., Cl, NO2), which enhance electrophilicity of the α,β-unsaturated carbonyl .
  • HIV-1 integrase inhibition : Demonstrated in analogs with bulky aryl groups (e.g., 4-(4-chlorophenyl) derivatives) .
    These activities suggest potential antiviral or anticancer applications. Initial assays should include cell viability (MTT) and enzyme inhibition studies (e.g., integrase activity assays).

Advanced
Mechanistic studies require target identification via proteomics or molecular docking. For example, thiazolidine derivatives with similar α,β-unsaturated motifs bind to aldose reductase (a diabetic complication target) through covalent interactions with catalytic cysteine residues . Competitive inhibition assays (with NADPH as a cofactor) and X-ray crystallography of protein-ligand complexes could elucidate binding modes. Conflicting activity data (e.g., low potency in cell-based vs. enzyme assays) may indicate poor membrane permeability, necessitating logP optimization .

How can researchers design stability studies to evaluate the degradation pathways of this compound under physiological conditions?

Advanced
Stability studies should simulate physiological pH (1.2–7.4), temperature (37°C), and oxidative stress:

  • Hydrolytic degradation : Incubate in buffers (pH 1.2, 4.5, 6.8, 7.4) and monitor via HPLC for cleavage of the ester (ethoxy) or lactam (pyrrolidine) groups .
  • Oxidative stress : Expose to H2O2 (0.3% v/v) to assess susceptibility of the α,β-unsaturated carbonyl to epoxidation (a pathway observed in related oxirane derivatives ).
  • Photostability : Conduct ICH Q1B-compliant studies under UV/Vis light to detect [2+2] cycloaddition or isomerization .
    Degradation products should be characterized using LC-MS/MS and compared with synthetic standards (e.g., Z-isomer or epoxide derivatives).

What computational methods are suitable for predicting the reactivity and regioselectivity of this compound in nucleophilic addition reactions?

Advanced
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

  • Frontier molecular orbitals (FMOs) : The LUMO location predicts electrophilic sites. In α,β-unsaturated systems, the β-carbon is typically more electrophilic, guiding nucleophilic attack (e.g., Michael additions) .
  • Transition states : For regioselective reactions (e.g., thiol addition to α vs. β positions), intrinsic reaction coordinate (IRC) analysis identifies kinetic vs. thermodynamic control .
    Validation requires experimental kinetic studies (e.g., monitoring reaction progress via 19F NMR if fluorinated nucleophiles are used) .

How can researchers address low yields in multi-step syntheses of pyrrolidine-containing analogs?

Advanced
Common bottlenecks include:

  • Pyrrolidine ring formation : Low yields in cyclization steps may arise from steric hindrance. Using Dean-Stark traps to remove water (for imine cyclizations) or switching to microwave-assisted conditions can improve efficiency .
  • Protecting group strategy : Ethoxy and methoxy groups may require temporary protection (e.g., silyl ethers) during reactive steps. Deprotection with TBAF in THF has been effective in related systems .
    Design of experiments (DoE) approaches can optimize variables (temperature, solvent, catalyst loading). For example, a Plackett-Burman screen identified solvent polarity (DMF vs. THF) as critical for yield in analogous pyrrolidine syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-4-(3-ethoxy-4-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid
Reactant of Route 2
(E)-4-(3-ethoxy-4-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.